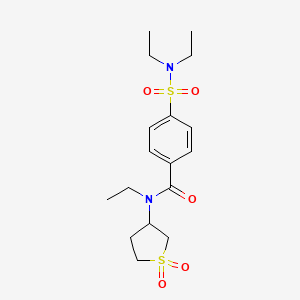

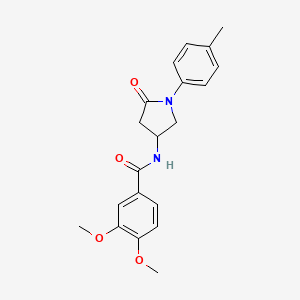

4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide, commonly known as DDB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has shown promising results in various research studies due to its unique chemical properties.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of sulfanilamide derivatives and similar compounds, exploring their thermal, structural, and antimicrobial properties. For example, Lahtinen et al. (2014) synthesized sulfanilamide derivatives and characterized them using various spectroscopic methods, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV-visible spectra. The study also utilized crystal X-ray diffraction to examine their crystal structures, revealing different molecular conformations and hydrogen bonding models. These derivatives were screened for their antibacterial and antifungal activities, although no significant antibacterial activity was observed with the introduction of the benzene ring to the CO–NH group or SO2–NH moiety, and none exhibited antifungal activity (Lahtinen et al., 2014).

Applications in Material Science

Butt et al. (2005) synthesized novel aromatic polyimides, revealing their potential applications in material science. These compounds showed solubility in most organic solvents and demonstrated stability over a wide range of temperatures, suggesting their use in various industrial applications (Butt et al., 2005).

Environmental Applications

Research on biodesulfurization by Kilbane and Stark (2016) presents a model system for microbial physiology research, demonstrating how the 4S pathway can be utilized for environmentally benign methods to lower the sulfur content of petroleum. This study highlights the potential application of these pathways in producing surfactants, antibiotics, and other chemicals, showcasing the environmental relevance of these compounds (Kilbane & Stark, 2016).

Adsorption and Removal of Heavy Metals

N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide has been studied by Rahman and Nasir (2019) for its efficiency in removing Ni(II) from aqueous solutions. The study emphasizes the high removal efficiency and the potential of these compounds in water treatment applications (Rahman & Nasir, 2019).

properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S2/c1-4-18(5-2)26(23,24)16-9-7-14(8-10-16)17(20)19(6-3)15-11-12-25(21,22)13-15/h7-10,15H,4-6,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPMFDQYHYBDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661437.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2661438.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)

![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)

![5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide](/img/structure/B2661446.png)

![N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2661451.png)

![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661453.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2661454.png)